molecular formula C21H41N5O6 B1336405 H-Leu-Ser-Lys-Leu-OH CAS No. 162559-45-7

H-Leu-Ser-Lys-Leu-OH

Cat. No. B1336405
M. Wt: 459.6 g/mol
InChI Key: KEJKLBKXNJSXOW-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Leu-Ser-Lys-Leu-OH” (LSYL) is a latency-associated peptide at the amino terminus of LAP . It has an inhibitory effect on TGF-β1 activation . By binding with KRFK, it can block the signal transduction of TGF-β1 and prevent the progression of hepatic damage and fibrosis .


Molecular Structure Analysis

The molecular formula of “H-Leu-Ser-Lys-Leu-OH” is C21H41N5O6 . Its molecular weight is 459.58 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“H-Leu-Ser-Lys-Leu-OH” has a molecular weight of 459.58 and a molecular formula of C21H41N5O6 . Information concerning its stability, particularly in solution, has rarely been reported .

Scientific Research Applications

  • Oligonucleotide Encapsulation : Oligopeptides like H-(leu-lys-lys-leu)10-OH and H-(leu-lys-leu-lys)10-OH, which share a similar structure to H-Leu-Ser-Lys-Leu-OH, have been utilized in the encapsulation of oligonucleotides. These peptides demonstrate a higher affinity for oligonucleotides and enable efficient encapsulation in hydrophobic nanoparticles (Emile et al., 1996).

  • Synthesis of Bioactive Peptides : Peptides with sequences similar to H-Leu-Ser-Lys-Leu-OH are synthesized for various applications, including as substrates for enzyme activity studies and potential use in drug development. An example includes the synthesis of the pentadecapeptide H-Lys-His-Pro-Pro-His-Leu-Ser-Phe-Met-Ala-Ile-Pro-Pro-Lys-Lys-OH from bovine casein (Polzhofer, 1972).

  • Study of Peptide and Metal Ion Interactions : Research on peptides like H-Asp-Asp-Ser-Pro-Asp-Leu-Pro-Lys-Leu-Lys-OH has contributed to understanding the interactions of peptides with metal ions, such as copper(II), which is significant in fields like biochemistry and pharmacology (Matera-Witkiewicz et al., 2014).

  • Development of Protein Models : Peptides analogous to H-Leu-Ser-Lys-Leu-OH have been employed in constructing models for studying protein structure and function. For instance, the synthesis of a 43-residue peptide analog of tropomyosin has provided insights into alpha-helical coiled-coils in proteins (Hodges et al., 1981).

  • Study of Enzyme Substrate Specificity : Research involving peptides like H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe has been instrumental in understanding the specificity of enzymes such as chymosin in hydrolyzing peptide substrates, which is crucial for understanding enzyme mechanisms (Raymond & Bricas, 1979).

  • Solid Phase Peptide Synthesis : Studies on peptides including H-Ile-Lys-Leu-Aca-OH and related structures have led to the development of methods for solid-phase peptide synthesis, important for synthesizing peptides for research and therapeutic uses (Paschalidou & Tzougraki, 2004).

  • Supramolecular Self-Assembly Studies : Peptides with sequences like MeO-Ser-Leu-COCO-Leu-Ser-OMe have been used to study hydrogen-bonding patterns in supramolecular self-assembly, providing insights into the structural organization of peptides (Karle & Ranganathan, 2009).

  • Investigation of Protein Function and Structure : Research on peptides like H-Phe-Leu-Glu-Glu-Val-OH and their conjugation to proteins has opened new avenues in understanding protein function and structure, which is crucial in areas like molecular biology and biotechnology (Hansen et al., 2009).

  • Cardiovascular Research : Peptides such as H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, resembling H-Leu-Ser-Lys-Leu-OH, have been studied for their potential in enhancing antioxidant defense in cardiovascular conditions like myocardial ischemia (Pisarenko et al., 2014).

  • Aminopeptidase Activity Study : Studies on bovine aminopeptidase H, which acts on peptides like H-Leu-Ser-Lys-Leu-OH, have contributed to the understanding of enzyme kinetics and specificity, significant in biochemical research (Nishimura et al., 1994).

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKLBKXNJSXOW-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Ser-Lys-Leu-OH

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